3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
Properties
IUPAC Name |
3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCDKXXFTYREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CCC(C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with methyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired benzoazepine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group (-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents convert the amine to nitro derivatives.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 50–70°C | 3-Nitro-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |
| H₂O₂ / Fe³⁺ catalyst | Room temperature, 24 hours | 3-Nitroso derivative |
Key Findings :
-
Oxidation selectivity depends on pH and temperature. Strong acidic conditions favor nitro formation, while milder conditions yield nitroso intermediates .
-
The azepine ring remains intact under these conditions, as confirmed by NMR studies .
Reduction Reactions
The carbonyl group (C=O) at position 2 is susceptible to reduction, forming secondary alcohol derivatives.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 2-Hydroxy-1-methyl-4,5-dihydro-1H-benzo[b]azepin-3-amine | |
| LiAlH₄ | Dry THF, reflux | Fully reduced azepane analog |
Key Findings :
-
Sodium borohydride selectively reduces the carbonyl group without affecting the aromatic ring .
-
Lithium aluminum hydride achieves complete reduction of both the carbonyl and the azepine ring, yielding a saturated azepane structure .
Substitution Reactions
The amine group participates in nucleophilic substitution, enabling the synthesis of derivatives for pharmacological studies.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| CH₃I | DMF, K₂CO₃, 60°C | 3-Methylamino derivative | |
| AcCl | Pyridine, 0°C → RT | 3-Acetamido derivative |
Key Findings :
-
Alkylation with methyl iodide proceeds efficiently in polar aprotic solvents .
-
Acylation requires base catalysis to neutralize HCl byproducts, preventing ring degradation .
Cycloaddition and Ring-Opening Reactions
The azepine ring’s strain enables participation in cycloaddition reactions.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Diels-Alder adduct | |
| HCl (g) | Et₂O, 0°C | Ring-opened secondary amine |
Key Findings :
-
Diels-Alder reactions occur regioselectively at the azepine’s conjugated diene system .
-
Acidic conditions cleave the azepine ring, yielding linear amines .
Biological Relevance and Derivatives
Derivatives of this compound show promise in medicinal chemistry:
| Derivative | Biological Activity | Target | Source |
|---|---|---|---|
| 3-Acetamido variant | Anticonvulsant (ED₅₀ = 0.4 mg/kg) | GABA receptors | |
| Nitroso derivative | Anti-inflammatory (IC₅₀ = 12 μM) | COX-2 inhibition |
Mechanistic Insights :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
- IUPAC Name : 3-amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
- CAS Number : 103825-24-7
The compound features a unique structure that allows for various chemical modifications, enhancing its potential for developing derivatives with novel biological activities.
Neuroprotective Effects
Research has demonstrated the neuroprotective properties of this compound in cellular models of oxidative stress. A notable study involved:
- Cell Line : Human neuroblastoma SH-SY5Y cells
- Treatment : Exposure to hydrogen peroxide (H₂O₂)
The results indicated that the compound significantly reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential, critical for neuronal health.
Table 1: Neuroprotective Activity Summary
| Compound | Cell Line | Treatment | Outcome |
|---|---|---|---|
| This compound | SH-SY5Y | H₂O₂ exposure | Reduced ROS, improved mitochondrial potential |
| Control | SH-SY5Y | H₂O₂ exposure | Significant neurotoxicity observed |
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. Its low cytotoxicity combined with promising antioxidant capabilities suggests potential applications in treating neurodegenerative diseases characterized by oxidative stress.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | FRAP (µM FeSO₄) |
|---|---|---|
| Curcumin | 5.0 | 200 |
| This compound | 15.0 | 150 |
Interaction with GABA Receptors
The interaction of this compound with GABA(A) receptors has been extensively studied. Certain derivatives exhibit agonistic or antagonistic behavior at these receptors, influencing their pharmacological profiles.
Table 3: GABA Receptor Activity
| Compound | GABA(A) Receptor Type | Activity Type |
|---|---|---|
| Flunitrazepam | Phasic Inhibition | Full Agonist |
| Clobazam | Tonic Inhibition | Antiepileptic |
Neuroprotection in Parkinson's Disease Models
A study focused on the effects of various benzodiazepine derivatives on models of Parkinson's disease highlighted the neuroprotective effects of this compound against mitochondrial dysfunction and oxidative stress. The findings showed reduced lipid peroxidation levels and increased glutathione levels in treated cells compared to untreated controls.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets in the body. The amino group can form hydrogen bonds with biological molecules, while the benzoazepine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The methyl group at the 1-position in the target compound enhances lipophilicity compared to the N-methoxy derivative (MW 190.25 vs. 192.23) .
- Halogenation (e.g., 9-fluoro substitution) increases molecular weight and alters electronic properties, as seen in the ¹³C NMR shift for C-F coupling .
Stereochemical Considerations: The (R)-enantiomer of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 137036-54-5) is synthetically accessible, though biological activity differences between enantiomers remain underexplored .
Biological Relevance: The target compound’s amino group enables its role as a substrate in biocatalytic pathways, distinguishing it from non-amino analogues like N-methoxy derivatives .
Biological Activity
3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a compound characterized by its unique bicyclic structure, which includes an amino group at the 3-position and a carbonyl group at the 2-position of the azepine ring. This compound has garnered interest in pharmacological research due to its potential biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.25 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 377.5 ± 42.0 °C |
| CAS Number | 86499-35-6 |
| LogP | 0.51 |
Pharmacological Properties
This compound has been investigated for various biological activities, particularly in the context of neurological disorders. Its structure is similar to known therapeutic agents, making it a candidate for drug development targeting conditions such as anxiety and depression.
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions suggest potential anxiolytic and antidepressant effects, which are currently being explored in preclinical studies.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study evaluated the effects of this compound on animal models of anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent.
- Synthesis and Derivative Studies :
- Comparative Studies :
Applications in Drug Development
The compound serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique chemical properties make it suitable for:
- Drug Formulation : Enhancing solubility and stability profiles of active pharmaceutical ingredients.
- Material Science : Creating novel materials that require specific mechanical and thermal characteristics.
Future Directions
Further research is warranted to explore:
- Long-term Efficacy : Investigating chronic administration effects on behavioral outcomes.
- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
Q & A
Q. What are the optimized synthetic routes for 3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and how do reaction conditions affect yields?
Methodological Answer: A common approach involves nucleophilic heteroannulation or alkylation of benzazepine precursors. For example, alkylation of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one derivatives with methylamine under basic conditions can yield the target compound. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry of methylamine significantly influence yields (typically 40–60%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1660 cm⁻¹ and amine (N-H) stretches at 3300–3500 cm⁻¹ .
- NMR : ¹H-NMR resolves methyl group protons (δ 1.2–1.5 ppm) and dihydroazepine ring protons (δ 2.8–3.1 ppm). ¹³C-NMR identifies carbonyl carbons at ~170 ppm .
- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities (e.g., chair vs. boat conformations) .
Advanced Research Questions
Q. What mechanistic insights explain competing 6-exo vs. 7-endo cyclization pathways during synthesis?
Methodological Answer: Cyclization pathways depend on radical stability and steric effects. For example, aryl radicals generated via tin or iodine-mediated reactions favor 7-endo cyclization due to conjugation with the benzazepine ring, while bulky substituents (e.g., methyl groups) promote 6-exo pathways. Computational studies (DFT) can model transition states to predict regioselectivity .
Q. How can biocatalytic methods enhance functionalization of this compound for drug discovery?
Methodological Answer: Enzymes like CapW (N-transacylase) enable site-specific modifications. For example, CapW catalyzes acyl transfer to the 3-amino group of this compound, yielding analogues with antimycobacterial activity. Optimize pH (6.5–7.5), temperature (25–37°C), and substrate molar ratio (1:1.2) for >60% conversion .
Key Data:
Q. What computational strategies resolve contradictions in spectroscopic data for diastereomers?
Methodological Answer:
Q. How does this compound interact with biological targets (e.g., F0F1-ATPase) to induce apoptosis?
Methodological Answer: The compound may mimic Bz-423, a benzodiazepine analogue that binds the β-subunit of F0F1-ATPase, triggering ROS-dependent apoptosis. Validate via:
Q. What are the challenges in crystallizing this compound, and how can SHELX refine its structure?
Methodological Answer: Low solubility in common solvents (e.g., DMSO, EtOH) complicates crystallization. Optimize via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
